molecular formula C10H9BrO2 B1271641 (2E)-3-(2-bromo-4-methylphenyl)acrylic acid CAS No. 66192-29-8

(2E)-3-(2-bromo-4-methylphenyl)acrylic acid

Cat. No.: B1271641
CAS No.: 66192-29-8
M. Wt: 241.08 g/mol
InChI Key: RAVBNEMTZQOKCD-SNAWJCMRSA-N
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Description

(2E)-3-(2-Bromo-4-methylphenyl)acrylic acid is an organic compound with the molecular formula C10H9BrO2 It is a derivative of acrylic acid, where the hydrogen atom at the 3-position is replaced by a 2-bromo-4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2-bromo-4-methylphenyl)acrylic acid typically involves the reaction of 2-bromo-4-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acrylic acid moiety to the corresponding alcohol.

    Substitution: The bromine atom in the 2-bromo-4-methylphenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents

Major Products:

    Oxidation: 3-(2-Bromo-4-methylphenyl)propanoic acid

    Reduction: 3-(2-Bromo-4-methylphenyl)propanol

    Substitution: 3-(2-Amino-4-methylphenyl)acrylic acid

Scientific Research Applications

(2E)-3-(2-Bromo-4-methylphenyl)acrylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of (2E)-3-(2-bromo-4-methylphenyl)acrylic acid involves its interaction with specific molecular targets. The bromine atom and the acrylic acid moiety play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The pathways involved may include enzyme inhibition or modulation of signaling pathways.

Comparison with Similar Compounds

  • (2E)-3-(2-Chloro-4-methylphenyl)acrylic acid
  • (2E)-3-(2-Fluoro-4-methylphenyl)acrylic acid
  • (2E)-3-(2-Iodo-4-methylphenyl)acrylic acid

Comparison:

  • Uniqueness: The presence of the bromine atom in (2E)-3-(2-bromo-4-methylphenyl)acrylic acid imparts unique reactivity compared to its chloro, fluoro, and iodo analogs. Bromine is more reactive in substitution reactions, making this compound particularly useful in synthetic applications.
  • Reactivity: The bromine derivative is more reactive than the chloro and fluoro derivatives but less reactive than the iodo derivative in nucleophilic substitution reactions.
  • Applications: While all these compounds can be used in organic synthesis, the specific applications may vary based on their reactivity and the desired properties of the final product.

Properties

IUPAC Name

(E)-3-(2-bromo-4-methylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c1-7-2-3-8(9(11)6-7)4-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAVBNEMTZQOKCD-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)/C=C/C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001225083
Record name 2-Propenoic acid, 3-(2-bromo-4-methylphenyl)-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001225083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66192-29-8
Record name 2-Propenoic acid, 3-(2-bromo-4-methylphenyl)-, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66192-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 3-(2-bromo-4-methylphenyl)-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001225083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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